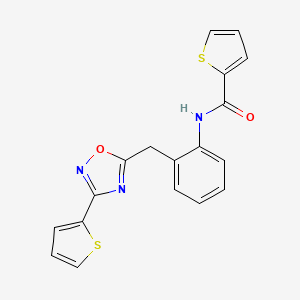

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

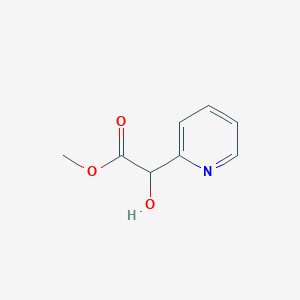

“(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride” is a chemical compound that features a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Chemical Reactivity and Synthetic Applications

The study of the reactivity of 1-arylpropenes in the presence of acetic acid reveals insights into the stereospecificity of chemical reactions, which could inform the synthetic strategies involving (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride. Izawa, Okuyama, and Fueno (1974) investigated the hydrochlorination of cis- and trans-1-phenylpropenes, offering a foundational understanding of the cis/trans reactivity that may apply to the synthesis and manipulation of related compounds, including this compound (K. Izawa, T. Okuyama, T. Fueno, 1974).

Pharmacological Research

Research on related pyrrolidine derivatives highlights their potential in pharmacological applications. For example, derivatives have been evaluated for their effects on dopamine metabolism, suggesting a broader research interest in pyrrolidine compounds for neuroscientific and pharmacological studies. This context may guide research into this compound's potential pharmacological uses (F. C. Hillen, E. L. Noach, 1971).

Molecular Design and Drug Discovery

The exploration of new fullerene derivatives for their application as HIV-1 protease inhibitors showcases the innovative approaches in drug discovery using pyrrolidine structures. This research indicates the potential for this compound in contributing to the development of novel therapeutic agents, especially in the realm of infectious diseases (M. Ibrahim, N. Saleh, A. Hameed, W. Elshemey, A. Elsayed, 2010).

Analgesic Potential

The synthesis and evaluation of pyrrole derivatives for their analgesic activity present a direct avenue for applying this compound in the development of new analgesic agents. Research by Danchev et al. (2006) into pyrrole derivatives showcases the potential of these compounds in medicinal chemistry, suggesting a similar applicability for this compound in creating more effective pain management solutions (N. Danchev, A. Bijev, Diana Yaneva, S. Vladimirova, I. Nikolova, 2006).

Orientations Futures

The future directions in the study of pyrrolidine compounds, including “(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride”, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by modifying the spatial orientation of substituents and exploring different stereoisomers .

Propriétés

IUPAC Name |

2-(3-phenylpyrrolidin-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVXWSJIRUXEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)

![3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2968861.png)

![4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2968862.png)

![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)

![4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2968868.png)

![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)